![molecular formula C8H4N2O4S2 B13143902 [2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
[2,2'-Bithiazole]-4,4'-dicarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bithiazole]-4,4’-dicarboxylic acid is an organic compound featuring a bithiazole core with carboxylic acid groups at the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bithiazole]-4,4’-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable carboxylating agent, followed by oxidative cyclization to form the bithiazole core. The carboxylic acid groups are then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of [2,2’-Bithiazole]-4,4’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bithiazole]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The bithiazole core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Functionalized bithiazole derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2’-Bithiazole]-4,4’-dicarboxylic acid is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties for gas storage and separation .
Biology
In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine
In medicine, derivatives of [2,2’-Bithiazole]-4,4’-dicarboxylic acid are investigated for their antimicrobial and anticancer properties.
Industry
In industry, this compound is utilized in the development of advanced materials, such as conductive polymers and catalysts for chemical reactions .
Mécanisme D'action
The mechanism of action of [2,2’-Bithiazole]-4,4’-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes or receptors, modulating their activity. The bithiazole core provides a rigid and planar structure, facilitating π-π interactions and hydrogen bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2,2’-Bipyridine]-4,4’-dicarboxylic acid
- [2,2’-Bithiazole]-5,5’-dicarboxylic acid
- [2,2’-Bipyrimidine]-4,4’-dicarboxylic acid
Uniqueness
Compared to similar compounds, [2,2’-Bithiazole]-4,4’-dicarboxylic acid exhibits unique properties due to the presence of sulfur atoms in the bithiazole ring. These sulfur atoms enhance the compound’s ability to coordinate with metal ions and participate in redox reactions, making it a versatile ligand in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C8H4N2O4S2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(4-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S2/c11-7(12)3-1-15-5(9-3)6-10-4(2-16-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clé InChI |
JTTQHPVTROJLGN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C2=NC(=CS2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


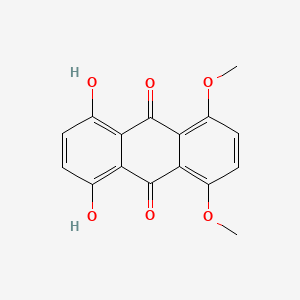
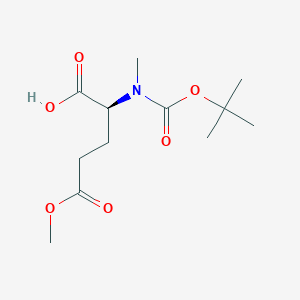


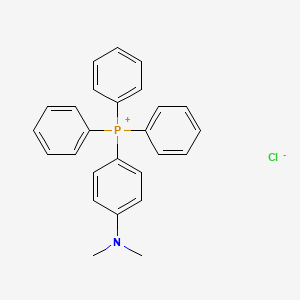
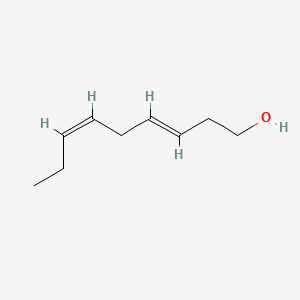



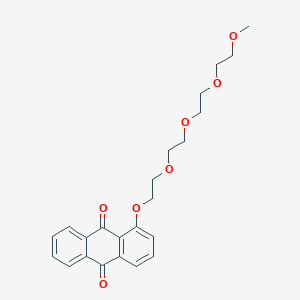
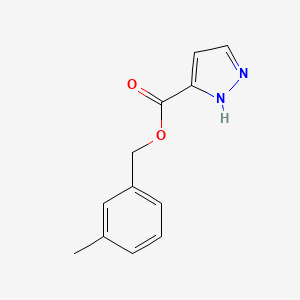
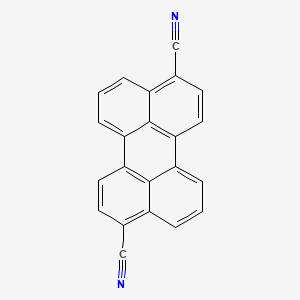

![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
